A Technical Guide to 4-Cyano-3-(5,5-dimethyl-dioxaborinan-2-yl)-pyridine: Synthesis, Application, and Experimental Insights
A Technical Guide to 4-Cyano-3-(5,5-dimethyl-dioxaborinan-2-yl)-pyridine: Synthesis, Application, and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides an in-depth technical overview of 4-Cyano-3-(5,5-dimethyl-dioxaborinan-2-yl)-pyridine, a specialized heterocyclic boronic ester. Pyridine-based boronic esters are pivotal building blocks in modern synthetic chemistry, enabling the construction of complex molecular architectures through transition-metal-catalyzed cross-coupling reactions. This document details the compound's chemical identity, offers a comprehensive analysis of its synthesis via the Miyaura borylation, and provides a deep dive into its primary application in the Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic underpinnings of these reactions, present a validated experimental protocol, and discuss the broader implications for drug discovery and materials science.
Chemical Identity and Properties
4-Cyano-3-(5,5-dimethyl-dioxaborinan-2-yl)-pyridine is a bifunctional organic compound featuring a pyridine ring substituted with both a cyano group and a neopentyl glycol boronic ester. This specific arrangement of functional groups makes it a highly valuable reagent for introducing a 4-cyanopyridin-3-yl moiety into target molecules.
A Note on Isomers and CAS Number: It is critical to distinguish this compound from its isomer, 3-Cyano-4-(5,5-dimethyl-[1][2][3]dioxaborinan-2-yl)-pyridine. The latter is more commonly documented and has the assigned CAS Number 868944-73-4 [3]. As of this guide's publication, a specific CAS number for the title compound, 4-Cyano-3-(5,5-dimethyl-dioxaborinan-2-yl)-pyridine, is not consistently listed in major chemical databases, suggesting it may be a less common or more recently synthesized reagent[1]. Researchers should verify the identity of their material through analytical data.
Structural Representation:
Caption: Structure of 4-Cyano-3-(5,5-dimethyl-dioxaborinan-2-yl)-pyridine.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₃BN₂O₂ | [1] |
| Molecular Weight | 216.05 g/mol | [3] |
| Physical Form | Expected to be a solid | [3] |
| Solubility | Soluble in common organic solvents (Dioxane, THF, DMF) | Inferred |
| Storage Conditions | Store under inert gas, sealed in dry, 2-8°C | [3] |
Expert Insight: The use of a neopentyl glycol protecting group to form the dioxaborinane ring, as opposed to the more common pinacol group, offers distinct advantages. This scaffold is known for its high stability, reducing the rate of protodeboronation—a common side reaction that plagues many Suzuki-Miyaura couplings, especially with electron-deficient or heteroaromatic boronic acids[4]. This enhanced stability ensures a longer shelf-life and more reproducible results in cross-coupling reactions.
Synthesis Pathway: The Miyaura Borylation
The most direct and industrially scalable method for synthesizing pyridyl boronic esters is the Palladium-catalyzed Miyaura borylation reaction. This process involves the cross-coupling of a halo-pyridine with a diboron reagent.
Proposed Synthesis Workflow:
Caption: Proposed workflow for the synthesis of the title compound.
Causality and Rationale:
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Choice of Starting Material: 3-Bromo-4-cyanopyridine is the logical precursor. The C-Br bond is sufficiently reactive for oxidative addition to a Pd(0) center, initiating the catalytic cycle. A chloro- derivative could also be used but would require a more active catalyst system, while an iodo- derivative would be more reactive but also more expensive and less stable.
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The Borylating Agent: Bis(neopentyl glycolato)diboron (B₂neop₂) is the direct source of the boronic ester moiety[5][6]. Its stability and efficiency in palladium-catalyzed reactions make it a superior choice over other diboron reagents like bis(pinacolato)diboron (B₂pin₂) in certain applications requiring robust esters.
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Catalyst System: A typical catalyst system consists of a palladium(II) precatalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a mild base, like potassium acetate (KOAc)[7].
-
Palladium Catalyst: The dppf ligand provides a good balance of electron-donating properties and steric bulk, promoting the key steps of oxidative addition and reductive elimination while preventing catalyst decomposition.
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Base (KOAc): The base is crucial for the transmetalation step. It activates the diboron reagent, forming a more nucleophilic 'boryl' species that can be transferred to the palladium center. KOAc is a mild, non-nucleophilic base that is compatible with a wide range of functional groups.
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Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 4-Cyano-3-(5,5-dimethyl-dioxaborinan-2-yl)-pyridine is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl and hetero-biaryl structures which are common motifs in pharmaceuticals.[4][7][8]
Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Mechanistic Discussion:
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Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) intermediate.
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Transmetalation: This is the key bond-forming step where the organic group is transferred from boron to palladium. The boronic ester is activated by a base, forming an "ate" complex (e.g., [Ar'-B(OR)₂(OH)]⁻). This complex is sufficiently nucleophilic to displace the halide on the Pd(II) center, resulting in a diorganopalladium(II) species. The stability of the dioxaborinane ring on our title compound is advantageous here, preventing premature degradation before this step can occur.
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Reductive Elimination: The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Utility in Drug Discovery and Materials Science
The 4-cyanopyridine scaffold is a privileged structure in medicinal chemistry and materials science.
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Medicinal Chemistry: The pyridine ring is a common bioisostere for a phenyl ring but introduces a hydrogen bond acceptor (the nitrogen atom), which can significantly alter a molecule's solubility, metabolic stability, and target-binding properties. The cyano group is a strong electron-withdrawing group and can also act as a hydrogen bond acceptor or participate in other non-covalent interactions within a protein's active site.
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Materials Science: The electronic properties imparted by the cyanopyridine moiety are valuable in the design of organic light-emitting diodes (OLEDs), where such compounds can serve as electron-transporting or emissive materials[9].
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling 4-Cyano-3-(5,5-dimethyl-dioxaborinan-2-yl)-pyridine with a generic aryl bromide.
Self-Validation and Trustworthiness: This protocol incorporates best practices for ensuring reaction success, including the use of an inert atmosphere, anhydrous solvents, and a pre-catalyst that is reliably activated in situ. The progress of the reaction should be monitored by a reliable technique like TLC or LC-MS to confirm the consumption of starting materials and the formation of the product.
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 4-Cyano-3-(5,5-dimethyl-dioxaborinan-2-yl)-pyridine (1.0 eq.), the aryl bromide partner (1.1 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with dry argon or nitrogen for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio by volume). The water is essential for the hydrolysis of the boronic ester and the formation of the active 'ate' complex.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.). The mixture is often degassed again by bubbling inert gas through the solution for another 5-10 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Safety and Handling
-
General: Handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reactivity: Boronic acids and esters can be sensitive to air and moisture. While the neopentyl ester is relatively stable, it should be stored under an inert atmosphere to prevent degradation.
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Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
References
-
Sinfoo Biotech. 4-cyano-3-(5,5-dimethyl-[1][2][3]dioxaborinan-2-yl)-pyridine. [Link]
-
Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
-
AOBChem. 2-Cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. [Link]
-
ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4. [Link]
-
National Institutes of Health (NIH). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]
-
PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Journal of the American Chemical Society. Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism. [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
PubChem. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. [Link]
-
Journal of Materials Chemistry. Synthesis and characterization of cyano-substituted pyridine derivatives for applications as exciton blockers in photovoltaic devices. [Link]
-
ResearchGate. Synthesis of 3‐cyano‐2‐pyridone derivative and its utility in the synthesis of some heterocyclic compounds with expecting antimicrobial activity. [Link]
-
MDPI. Synthesis and Characterization of New 3-Cyano-2-Pyridone Derivatives as Fluorescent Scaffolds. [Link]
-
ChemBK. 4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE. [Link]
-
PubChem. Bis(neopentyl glycolato)diboron. [Link]
Sources
- 1. 4-cyano-3-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. 3-Cyano-4-(5,5-Dimethyl-[1,3,2]dioxaborinan-2-yl)-pyridine | 868944-73-4 [sigmaaldrich.com]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. Bis(neopentyl glycolato)diboron | C10H20B2O4 | CID 2734316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Synthesis and characterization of cyano-substituted pyridine derivatives for applications as exciton blockers in photovoltaic devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
